molecular formula C18H19N3O2S B11569300 8-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine

8-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine

Katalognummer: B11569300
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: ONQHKYKQNHZHJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic structure widely explored in medicinal chemistry due to its pharmacological versatility. The compound features:

  • A methyl group at the C-8 position of the imidazo[1,2-a]pyridine core.
  • A 3-(pyrrolidin-1-ylsulfonyl)phenyl group at the C-2 position, introducing a sulfonamide moiety linked to a pyrrolidine ring.

This structural combination is designed to modulate electronic, steric, and pharmacokinetic properties.

Eigenschaften

Molekularformel

C18H19N3O2S

Molekulargewicht

341.4 g/mol

IUPAC-Name

8-methyl-2-(3-pyrrolidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C18H19N3O2S/c1-14-6-5-9-20-13-17(19-18(14)20)15-7-4-8-16(12-15)24(22,23)21-10-2-3-11-21/h4-9,12-13H,2-3,10-11H2,1H3

InChI-Schlüssel

ONQHKYKQNHZHJZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 8-Methyl-2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridin beinhaltet typischerweise mehrstufige Reaktionen. Ein übliches Verfahren umfasst die Kondensation von 2-Aminopyridin mit einem geeigneten Aldehyd, gefolgt von einer Cyclisierung, um den Imidazo[1,2-a]pyridinkern zu bilden.

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet die Verwendung von Katalysatoren, kontrollierte Temperaturen und spezifische Lösungsmittel, um die Reaktionen effizient zu ermöglichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 8-Methyl-2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zur Bildung der entsprechenden Alkohole oder Amine führen kann .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives, including 8-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine, exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50 (µM) Reference
MCF-75.71
HepG26.14
A3754.50

The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways associated with cancer cell survival.

FLT3 Kinase Inhibition

The compound has been studied for its potential as an inhibitor of FLT3 kinase, a critical target in acute myeloid leukemia (AML). Compounds containing the imidazo[1,2-a]pyridine core have shown nanomolar inhibitory activity against FLT3 mutations, which are prevalent in AML patients. For instance:

Compound IC50 (nM) Target
Compound 34f4FLT3-ITD
Compound 34f1FLT3-D835Y

These findings suggest that derivatives of this compound could be developed into effective treatments for AML .

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of imidazo[1,2-a]pyridine derivatives. The sulfonamide group present in the structure is known for enhancing antibacterial activity. For example:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus< 10 µg/mL
Escherichia coli< 20 µg/mL

These results indicate potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 8-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine. Modifications to the pyrrolidinyl and sulfonyl groups have been shown to affect biological activity significantly. For instance:

  • Substituents on the phenyl ring can enhance binding affinity to target proteins.
  • Alkyl groups on the imidazo ring can influence solubility and bioavailability.

Case Study 1: Cancer Treatment

A study published in a peer-reviewed journal evaluated a series of imidazo[1,2-a]pyridine derivatives against multiple cancer cell lines. The study concluded that specific modifications to the core structure led to enhanced antiproliferative activity and selectivity towards cancer cells compared to normal cells .

Case Study 2: FLT3 Inhibition

In another research effort focused on AML, compounds based on the imidazo[1,2-a]pyridine scaffold showed promising results in preclinical models. The study emphasized the importance of structural modifications in achieving desired inhibitory effects against FLT3 mutations .

Wirkmechanismus

The mechanism of action of 8-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Anticholinesterase Activity:
  • Compound 2h (C-8 methyl, biphenyl side chain): Exhibits potent AChE inhibition (IC50 = 79 µM), highlighting the importance of methyl placement and aromatic side chains .
  • Compound 2j (unsubstituted core, 3,4-dichlorophenyl side chain): Strong BChE inhibition (IC50 = 65 µM), suggesting substituent-driven selectivity .
COX-2 Inhibition:
  • 5n (8-Methyl, 4-(methylsulfonyl)phenyl): Demonstrates exceptional COX-2 selectivity (IC50 = 0.07 µM, selectivity index = 508.6). The methylsulfonyl group’s electron-withdrawing nature likely enhances target binding .
Antitumor Activity:
  • IP-Se-06 (7-Methyl, phenylselanyl): Shows cytotoxicity against glioblastoma cells (IC50 = 1.8 µM), underscoring the role of selenium and methyl positioning in redox modulation .
Antiulcer and Proton Pump Inhibition:
  • Sch 28080 (3-Cyanomethyl, 8-(phenylmethoxy)): Inhibits H+/K+-ATPase, with metabolism studies revealing thiocyanate anion as a major metabolite .

Pharmacokinetic and Solubility Considerations

  • Sulfonyl Groups: The pyrrolidinylsulfonyl moiety in the target compound likely improves aqueous solubility compared to non-polar analogs (e.g., 2-(naphthyl)imidazo[1,2-a]pyridines) .

Biologische Aktivität

8-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine is a compound of interest due to its potential biological activities, particularly as an inhibitor in various cancer pathways and antimicrobial applications. This article reviews the compound's biological activity, synthesizing data from diverse studies and presenting a comprehensive overview of its pharmacological effects.

Chemical Structure

The chemical structure of 8-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine can be described as follows:

  • Molecular Formula : C17H20N4O2S
  • Molecular Weight : 348.43 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant activity against various biological targets, primarily focusing on its role as a kinase inhibitor and its antimicrobial properties.

Kinase Inhibition

One of the primary areas of research involves the inhibition of FLT3 (FMS-like tyrosine kinase 3), which is crucial in acute myeloid leukemia (AML). Studies have shown that imidazo[1,2-a]pyridine derivatives can effectively inhibit FLT3 mutations associated with poor prognosis in AML patients.

Key Findings :

  • Inhibition Potency : Compounds similar to 8-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine have demonstrated nanomolar IC50 values against FLT3-ITD (IC50 < 10 nM) .
  • Mechanism of Action : The mechanism involves competitive inhibition at the ATP-binding site of the FLT3 kinase, leading to reduced phosphorylation and subsequent cell proliferation .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent, specifically against Mycobacterium tuberculosis. Research indicates that imidazo[1,2-a]pyridine derivatives possess selective antimycobacterial activity without affecting gram-positive or gram-negative bacteria.

Key Findings :

  • Selectivity : The derivatives have been shown to selectively inhibit Mycobacterium tuberculosis with no significant activity against other bacterial strains .
  • Structure-Activity Relationship (SAR) : Optimization of the physicochemical properties has led to enhanced bioactivity, suggesting that modifications at specific positions on the imidazo ring can improve efficacy .

Table 1: Biological Activity Summary

Activity TypeTarget/PathwayIC50 ValueReference
FLT3 InhibitionFLT3-ITD (Acute Myeloid Leukemia)<10 nM
AntimicrobialMycobacterium tuberculosisSpecific Inhibition

Case Study 1: FLT3 Inhibition in AML

In a study investigating various imidazo[1,2-a]pyridine derivatives, it was found that compounds with the pyrrolidinylsulfonyl moiety exhibited enhanced potency against FLT3 mutations. The introduction of this moiety significantly improved selectivity and reduced off-target effects compared to traditional inhibitors.

Case Study 2: Antimycobacterial Activity

A focused library screening identified several imidazo[1,2-a]pyridine derivatives as potent inhibitors of Mycobacterium tuberculosis. The lead compounds demonstrated promising results in vitro and showed potential for further development into therapeutic agents against tuberculosis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.